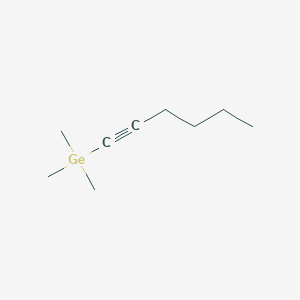
Germane, 1-hexynyltrimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germane, 1-hexynyltrimethyl- is an organogermanium compound with the molecular formula C9H18Ge It is a derivative of germane (GeH4) where one of the hydrogen atoms is replaced by a 1-hexynyl group and the remaining three hydrogen atoms are replaced by methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Germane, 1-hexynyltrimethyl- typically involves the reaction of trimethylgermanium chloride with 1-hexyne in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: While specific industrial production methods for Germane, 1-hexynyltrimethyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Germane, 1-hexynyltrimethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form simpler germanium hydrides.
Substitution: The 1-hexynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Germane (GeH4) and other germanium hydrides.
Substitution: Various organogermanium compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Germane, 1-hexynyltrimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: Research is ongoing to explore its potential biological activities and effects.
Medicine: There is interest in its potential use in pharmaceuticals, particularly in drug delivery systems.
Industry: It is used in the semiconductor industry for the deposition of germanium-containing films.
Wirkmechanismus
The mechanism of action of Germane, 1-hexynyltrimethyl- involves its interaction with various molecular targets. In chemical reactions, it acts as a source of germanium, which can participate in various bonding and electronic interactions. The specific pathways and targets depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
Germane (GeH4): The simplest germanium hydride, used as a precursor for other germanium compounds.
Trimethylgermane (Ge(CH3)3H): A related compound with three methyl groups and one hydrogen atom attached to germanium.
Hexylgermane (Ge(C6H13)H3): A compound with a hexyl group and three hydrogen atoms attached to germanium.
Uniqueness: Germane, 1-hexynyltrimethyl- is unique due to the presence of both a 1-hexynyl group and three methyl groups attached to germanium. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
62857-80-1 |
|---|---|
Molekularformel |
C9H18Ge |
Molekulargewicht |
198.87 g/mol |
IUPAC-Name |
hex-1-ynyl(trimethyl)germane |
InChI |
InChI=1S/C9H18Ge/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 |
InChI-Schlüssel |
SIJXVYMIMREPMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#C[Ge](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















